molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Cat. No.: B576268
CAS No.: 174180-77-9
M. Wt: 233.271
InChI Key: QPVJSNUQUNRAJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. Additionally, it has been found to interact with various enzymes and receptors, as well as various signaling pathways, making it a useful tool for studying the mechanisms of action of various biochemical pathways. However, this compound also has some limitations for lab experiments. It is relatively expensive to synthesize, and it has a short shelf-life, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for research into Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate. One potential direction is to explore the potential of this compound as a drug for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Another potential direction is to explore the potential of this compound as a tool for studying the mechanisms of action of various biochemical pathways. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new and improved drugs.

Scientific Research Applications

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate has been studied extensively in the scientific community due to its potential applications in multiple fields. In particular, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to be able to modulate the activity of various enzymes, receptors, and signaling pathways in the body. These properties make this compound a promising candidate for the development of new drugs.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate are not fully understood yet. The compound is likely to interact with various biomolecules in the cell, influencing biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is expected that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJSNUQUNRAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724727
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-77-9
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 692 mg (5.20 mmol) of 3-methyl-1H-pyrazolo[3,4-b]pyridine in 25 mL of acetonitrile under nitrogen was cooled to 0° C. in an ice bath, and was treated with 635 mg (5.20 mmol) of DMAP and 761 μL (5.46 mmol) of triethylamine. A solution of 1.36 g (6.24 mmol) of (BOC)2O in 5 mL acetonitrile was then added dropwise using an addition funnel. Upon completion of addition, the ice bath was removed and the mixture was stirred for an additional 18 hours at room temperature. Solvent was removed in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to an orange oil. This crude material was purified by flash chromatography over silica gel with 1:1 ethyl acetate/hexanes to give the title product as a clear oil. 1H NMR (CDCl3): δ 1.74 (s, 9H), 2.60 (s, 3H), 7.29 (m, 1H), 8.02 (dd, 1H), 8.74 (dd, 1H).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
761 μL
Type
reactant
Reaction Step Three
Name
Quantity
635 mg
Type
catalyst
Reaction Step Three

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